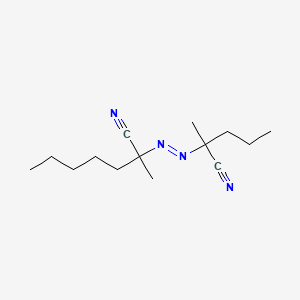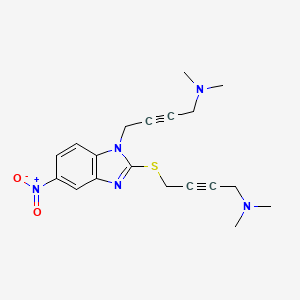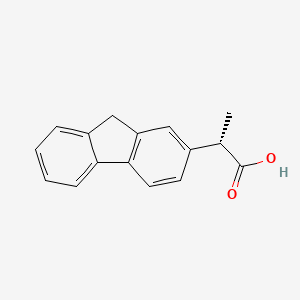
Cicloprofen, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cicloprofen, (S)- is a fluorene derivative patented by the American pharmaceutical company E. R. Squibb. It is a non-steroidal anti-inflammatory drug (NSAID) known for its potent cyclooxygenase inhibition properties. This compound is used for its anti-inflammatory and analgesic effects, making it valuable in the treatment of various inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cicloprofen, (S)- can be synthesized through several methods. One common synthetic route involves the methylation of a precursor compound followed by reductive desulfurization and hydrolysis. Specifically, methyl 2-(2-fluorenyl)-2-(methylthio)propionate is subjected to reductive desulfurization to yield methyl 2-(2-fluorenyl)propionate, which is then hydrolyzed to produce Cicloprofen .
Industrial Production Methods
Industrial production of Cicloprofen typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cicloprofen undergoes several types of chemical reactions, including:
Hydroxylation: The fluorene rings of Cicloprofen can be hydroxylated.
Conjugation: The hydroxylated products can undergo conjugation with glucuronic acid or sulfate.
Metabolic Transformation: This leads to stereospecific inversion of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Cicloprofen include:
Oxidizing Agents: For hydroxylation reactions.
Conjugating Agents: Such as glucuronic acid or sulfate for conjugation reactions.
Catalysts: Used in various stages of the synthesis and transformation processes.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and conjugated metabolites, which are often more water-soluble and can be excreted from the body more easily.
Aplicaciones Científicas De Investigación
Cicloprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclooxygenase inhibition and stereospecific reactions.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Applied in the development of anti-inflammatory therapies and pain management strategies.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in analytical chemistry .
Mecanismo De Acción
Cicloprofen exerts its effects primarily through the inhibition of the cyclooxygenase enzyme. This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting cyclooxygenase, Cicloprofen reduces the production of these mediators, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Cicloprofen is similar to other non-steroidal anti-inflammatory drugs such as:
- Naproxen
- Ibuprofen
- Ketoprofen
- Flurbiprofen
- Suprofen
- Indoprofen
- Carprofen .
Uniqueness
What sets Cicloprofen apart from these similar compounds is its specific fluorene structure, which contributes to its unique pharmacokinetic and pharmacodynamic properties. This structural uniqueness can influence its potency, duration of action, and metabolic pathways.
Propiedades
Número CAS |
54815-83-7 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-2-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1 |
Clave InChI |
LRXFKKPEBXIPMW-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



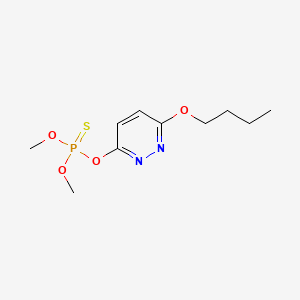
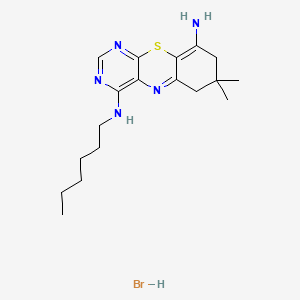

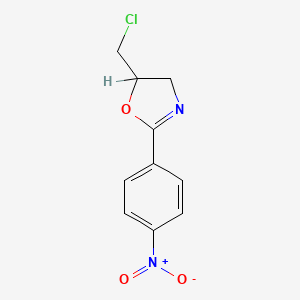


![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
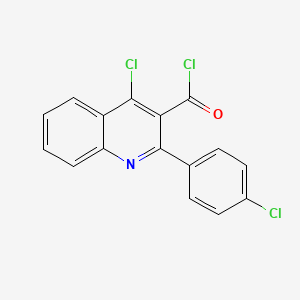
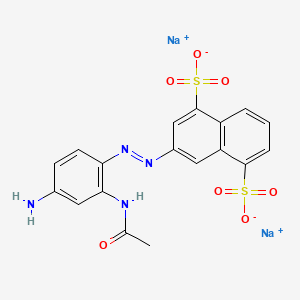
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)

